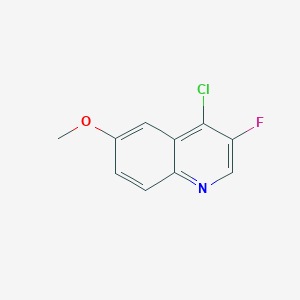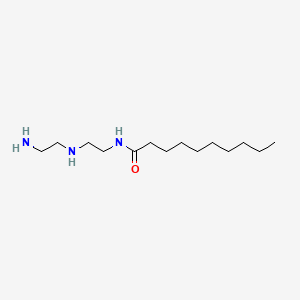![molecular formula C11H9N3O5S B14145083 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol CAS No. 136918-70-2](/img/structure/B14145083.png)
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol is a chemical compound with the molecular formula C11H9N3O5S It is characterized by the presence of a quinoline ring substituted with nitro groups at positions 5 and 7, and a thioethanol group at position 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol typically involves the nitration of 8-hydroxyquinoline followed by the introduction of a thioethanol group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting 5,7-dinitro-8-hydroxyquinoline is then reacted with thioethanol in the presence of a suitable catalyst to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol undergoes several types of chemical reactions, including:
Oxidation: The thioethanol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dinitro-8-hydroxyquinoline: Similar structure but lacks the thioethanol group.
2-[(5,7-Dinitro-8-quinolinyl)amino]ethanol: Contains an amino group instead of a thioethanol group.
5,7-Dibromo-8-quinolinol: Substituted with bromine atoms instead of nitro groups
Uniqueness
2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol is unique due to the presence of both nitro groups and a thioethanol group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
136918-70-2 |
|---|---|
Formule moléculaire |
C11H9N3O5S |
Poids moléculaire |
295.27 g/mol |
Nom IUPAC |
2-(5,7-dinitroquinolin-8-yl)sulfanylethanol |
InChI |
InChI=1S/C11H9N3O5S/c15-4-5-20-11-9(14(18)19)6-8(13(16)17)7-2-1-3-12-10(7)11/h1-3,6,15H,4-5H2 |
Clé InChI |
JKUHFFSOJYWROE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])SCCO)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(E)-(1,3-dihydro-2H-benzimidazol-2-ylidenehydrazinylidene)methyl]quinoxaline](/img/structure/B14145009.png)


![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)

![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)


![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)

